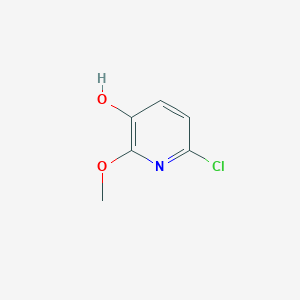
2-甲基-4-(三氟甲基)-1,3-噻唑
描述
2-Methyl-4-(trifluoromethyl)-1,3-thiazole, also known as MTFT, is a heterocyclic organic compound. It has a molecular formula of C5H3F3NS and a molecular weight of 177.14 g/mol. MTFT has been widely used in scientific research due to its unique chemical properties and potential applications.
科学研究应用
合成和表征
一些研究探讨了三氟甲基杂环化合物的合成和表征,包括 2-甲基-4-(三氟甲基)-1,3-噻唑的衍生物。例如,Coyanis 等人(2003 年)报道了从三氟-4-(三氟甲基)-3-戊烯-2-酮合成双三氟甲基 4-羟基-1,3-噻唑啉和噻唑衍生物。这项研究重点介绍了抗迈克尔加成和与硫代酰胺缩合的过程,提供了对这些化合物的化学结构和性质的见解 (Coyanis 等人,2003 年)。
构象研究
研究这些化合物的构象方面对于了解其潜在应用至关重要。Popkova 等人(1992 年)研究了全氟-2-甲基-2-戊烯-硫氰酸酯-3 的分子内杂环化,导致形成各种噻唑化合物。他们进行了 X 射线衍射分析,并研究了溶液和固态中的红外光谱,阐明了这些化合物的分子结构和稳定性 (Popkova 等人,1992 年)。
在腐蚀抑制中的应用
2-甲基-4-(三氟甲基)-1,3-噻唑衍生物的一个显着应用是在腐蚀抑制中。Yüce 等人(2014 年)探讨了使用 2-氨基-4-甲基-噻唑 (2A4MT) 作为盐酸溶液中低碳钢的腐蚀抑制剂。他们的研究结果证明了此类化合物在保护金属免受腐蚀方面的潜力,突出了其在工业应用中的实际意义 (Yüce 等人,2014 年)。
噻唑衍生物的合成
各种噻唑衍生物的合成是另一个感兴趣的领域。Bentya 等人(2016 年)开发了一种合成 2-芳基-2-三氟甲基取代的 2,5-二氢-1,3-噻唑的方法,扩大了噻唑衍生物的化学库及其在各个领域的潜在应用 (Bentya 等人,2016 年)。
光物理性质
噻唑化合物的な光物理性质已被研究,表明在荧光和光子材料等领域具有潜在应用。Murai 等人(2017 年)合成了 5-N-芳基氨基-4-甲基噻唑,并评估了它们的光物理性质,包括吸收最大值和发光,这对于光电器件的应用至关重要 (Murai 等人,2017 年)。
心脏保护活性
Drapak 等人(2019 年)对一些 2-芳基亚氨基-1,3-噻唑衍生物的心脏保护活性的研究表明了潜在的医学应用。他们合成了噻唑衍生物并测试了它们对分离的大鼠胸主动脉环的影响,确定了具有显着心脏保护作用的化合物 (Drapak 等人,2019 年)。
属性
IUPAC Name |
2-methyl-4-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NS/c1-3-9-4(2-10-3)5(6,7)8/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVKRKRGMBQYIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577310 | |
| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137929-13-6 | |
| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 2-Methyl-4-(trifluoromethyl)thiazole currently being researched?
A: A significant focus of research revolves around utilizing 2-Methyl-4-(trifluoromethyl)thiazole as a key intermediate in synthesizing Thifluzamide []. This novel fungicide shows promising activity against various plant pathogens.
Q2: Can you elaborate on the synthesis process of Thifluzamide using 2-Methyl-4-(trifluoromethyl)thiazole?
A: Researchers have outlined a multi-step synthesis process []. It begins with the reaction of 2-Methyl-4-(trifluoromethyl)thiazole with thionyl chloride to yield 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid chloride. This intermediate is then reacted with 2,6-Dibromo-4-trifluoromethoxy aniline in toluene, ultimately producing Thifluzamide. This synthetic route has demonstrated a yield exceeding 55%.
Q3: Beyond Thifluzamide, are there other applications for 2-Methyl-4-(trifluoromethyl)thiazole derivatives?
A: Yes, research indicates that derivatives of 2-Methyl-4-(trifluoromethyl)thiazole, specifically the carboxamide derivatives, exhibit notable fungicidal activity [, , ]. Studies have shown promising inhibition rates against plant pathogens like Pellicularia sasakii.
Q4: Have there been studies on the sensitivity and detection of Thifluzamide residues?
A: Researchers have successfully developed two enzyme-linked immunosorbent assay (ELISA) formats for Thifluzamide detection []. These assays, utilizing distinct polyclonal antibodies, demonstrated high sensitivity and specificity for Thifluzamide in various matrices, including water and wheat samples.
Q5: What is the structural characterization of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid?
A: Crystallographic studies reveal that in its solid state, 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid molecules are linked together by O—H⋯N and C—H⋯O hydrogen bonds, forming chain-like structures [].
Q6: Are there any alternative synthetic routes for preparing 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid?
A: Yes, an alternative method uses ethyl trifluoroacetoacetate as the starting material []. This route involves several steps, including bromination, cyclization with thioacetamide, and hydrolysis, to yield 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. This method claims advantages such as milder reaction conditions and easier operation compared to other approaches.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3030982.png)











